(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol structural analysis
(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol structural analysis
An In-depth Technical Guide to the Structural Analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol
Abstract
(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a chiral, saturated heterocyclic compound featuring a vicinal diol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential for hydrogen bonding and as chiral building blocks. The precise determination of its three-dimensional structure is paramount for understanding its potential biological activity and for its application in drug design. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, integrating advanced spectroscopic, crystallographic, and computational methodologies. We emphasize the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Structural Challenge
The pyridazine motif is increasingly utilized in the development of pharmaceutical and agrochemical agents.[1][2] Its saturated form, the hexahydropyridazine ring, offers a flexible yet defined three-dimensional scaffold. When substituted with a vicinal diol, as in (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol, the molecule presents a complex stereochemical puzzle. The three contiguous chiral centers (at C3, C4, and C5) dictate the molecule's overall shape, polarity, and ability to interact with biological targets.
The core analytical challenge lies in unambiguously confirming:
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Constitution: The connectivity of atoms.
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Configuration: The relative and absolute stereochemistry at C3, C4, and C5.
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Conformation: The preferred three-dimensional arrangement of the hexahydropyridazine ring in solution and solid state.
This guide outlines a logical, integrated workflow designed to solve this puzzle with the highest degree of scientific rigor.
Molecular Architecture and Stereochemical Landscape
The fundamental structure of the target molecule is defined by a six-membered ring containing two adjacent nitrogen atoms, a methyl group at position 3, and two hydroxyl groups at positions 4 and 5.
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IUPAC Name: (3R,4R,5R)-3-Methyl-1,2-diazinane-4,5-diol (alternate name for hexahydropyridazine)
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Molecular Formula: C₅H₁₂N₂O₂
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Monoisotopic Mass: 132.0899 g/mol
The specific (3R,4R,5R) stereochemistry defines a precise spatial arrangement of the substituents. The conformational behavior of the hexahydropyridazine ring is complex, influenced by the interplay of steric hindrance from the methyl group and the potential for intramolecular hydrogen bonding between the vicinal diols and the ring nitrogens.[3][4] These interactions govern the equilibrium between various chair and boat-like conformations.
The Analytical Blueprint: An Integrated Approach
A definitive structural analysis cannot rely on a single technique. We propose a synergistic workflow that leverages the strengths of multiple analytical methods.
Caption: Key proton-proton couplings expected in COSY.
Protocol 2: Comprehensive NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄ or D₂O to exchange labile OH/NH protons, or DMSO-d₆ to observe them).
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1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
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2D Spectra Acquisition: Using standard spectrometer pulse programs, acquire COSY, HSQC, HMBC, and NOESY datasets.
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Data Processing & Interpretation: Process the data using appropriate software. Assign all signals starting with unambiguous signals (e.g., the methyl doublet) and using the correlation networks from 2D spectra to build out the full structure. Analyze NOESY cross-peaks to deduce the relative orientation of the substituents.
X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SC-XRD) provides an unequivocal three-dimensional map of the atoms in the solid state. It is the gold standard for determining both relative and, crucially, absolute stereochemistry. [5][6] The Power of SC-XRD:
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Unambiguous Connectivity: Confirms the molecular constitution.
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Precise Bond Lengths and Angles: Provides detailed geometric data.
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Absolute Configuration: By using anomalous dispersion effects, typically from the diffraction of oxygen and nitrogen atoms, the analysis can determine the true (R/S) configuration at each chiral center without ambiguity, thus confirming the (3R,4R,5R) assignment. [5] Protocol 3: Single-Crystal X-Ray Diffraction
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Crystallization: The critical first step is to grow a high-quality single crystal. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling. A variety of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) and solvent/anti-solvent combinations should be screened.
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head on the diffractometer.
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Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to generate the final atomic coordinates and thermal parameters. The absolute configuration is determined by calculating the Flack parameter.
Computational Chemistry: Validation and Insight
Computational modeling, particularly using Density Functional Theory (DFT), serves to validate the experimental findings.
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Conformational Analysis: DFT calculations can predict the relative energies of different ring conformations (e.g., chair conformers with axial/equatorial substituents), identifying the most stable, low-energy structures.
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NMR Prediction: Theoretical ¹H and ¹³C chemical shifts and coupling constants can be calculated for the lowest-energy conformer. A strong correlation between these calculated values and the experimental NMR data provides powerful validation for the structural assignment.
Conclusion
The structural analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol requires a meticulous and integrated analytical strategy. The process begins with HRMS to confirm the molecular formula, followed by a comprehensive suite of 2D NMR experiments to assemble the molecular framework and determine relative stereochemistry. Where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the absolute 3D structure. Finally, computational modeling offers a powerful tool for validating the proposed structure against experimental data. By following this multi-faceted approach, researchers can achieve a complete and trustworthy structural characterization, providing the solid foundation needed for further investigation in drug discovery and development.
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